3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

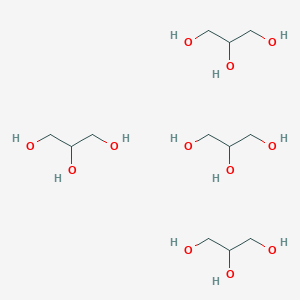

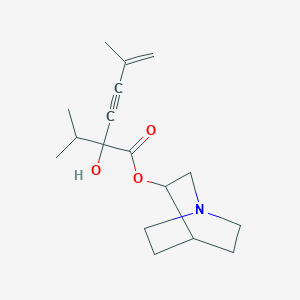

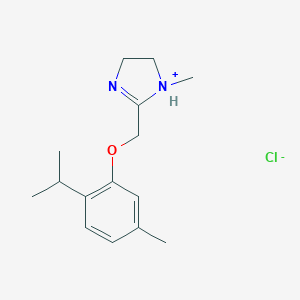

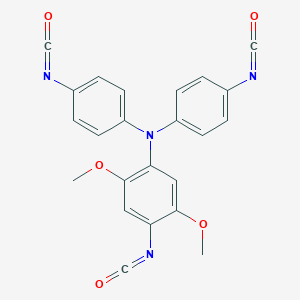

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester, also known as Tropinone, is a chemical compound that has been extensively studied for its potential use in the synthesis of various drugs. Tropinone is a bicyclic ketone that is derived from the alkaloid tropine, which is found in several plants, including Atropa belladonna and Hyoscyamus niger. The compound has a wide range of applications in the pharmaceutical industry, particularly in the synthesis of atropine and scopolamine, which are used to treat several medical conditions, including motion sickness, nausea, and Parkinson's disease.

Wirkmechanismus

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester acts as an acetylcholine antagonist, which means that it blocks the action of acetylcholine, a neurotransmitter that is involved in several physiological processes, including muscle contraction, heart rate regulation, and memory formation. By blocking the action of acetylcholine, tropinone can produce several physiological effects, including pupil dilation, decreased gastrointestinal motility, and decreased salivation.

Biochemical and Physiological Effects:

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can produce several biochemical and physiological effects, including increased heart rate, decreased gastrointestinal motility, and decreased salivation. The compound can also produce several central nervous system effects, including drowsiness, confusion, and hallucinations.

Vorteile Und Einschränkungen Für Laborexperimente

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has several advantages and limitations for lab experiments. One of the main advantages of tropinone is its ability to produce several biochemical and physiological effects, which makes it a useful tool for studying the effects of acetylcholine antagonists on the body. However, tropinone also has several limitations, including its potential toxicity and its limited solubility in water.

Zukünftige Richtungen

There are several future directions for the study of tropinone. One potential direction is the development of new synthesis methods for the compound, which could improve its yield and purity. Another potential direction is the study of the compound's potential use in the synthesis of new drugs, particularly drugs that target the central nervous system. Additionally, the study of tropinone's mechanism of action could lead to the development of new drugs that target acetylcholine receptors.

Synthesemethoden

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can be synthesized using several methods, including the Robinson annulation, the Feist-Benary reaction, and the Mannich reaction. The Robinson annulation is a popular method that involves the condensation of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base. The Feist-Benary reaction, on the other hand, involves the reaction of an α,β-unsaturated ketone with an alkyne in the presence of a base. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and a primary or secondary amine in the presence of a base.

Wissenschaftliche Forschungsanwendungen

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has been extensively studied for its potential use in the synthesis of various drugs, including atropine and scopolamine. Atropine is a medication that is used to treat several medical conditions, including bradycardia, irritable bowel syndrome, and asthma. Scopolamine, on the other hand, is used to treat motion sickness and nausea. 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has also been studied for its potential use in the synthesis of other drugs, including cocaine, which is used as a local anesthetic and a stimulant.

Eigenschaften

CAS-Nummer |

101564-61-8 |

|---|---|

Produktname |

3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester |

Molekularformel |

C17H25NO3 |

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |

InChI |

InChI=1S/C17H25NO3/c1-12(2)5-8-17(20,13(3)4)16(19)21-15-11-18-9-6-14(15)7-10-18/h13-15,20H,1,6-7,9-11H2,2-4H3 |

InChI-Schlüssel |

OIPYMFMOSBQFCM-UHFFFAOYSA-N |

SMILES |

CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |

Kanonische SMILES |

CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |

Synonyme |

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en- 3-ynoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)